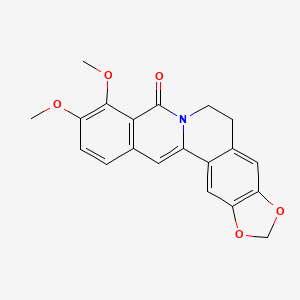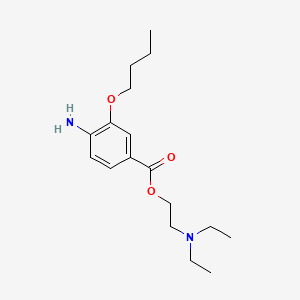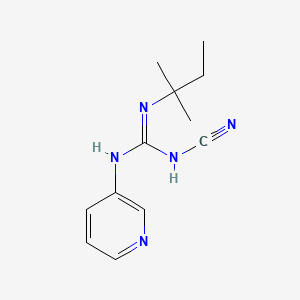
P-1075
Descripción general
Descripción
Análisis De Reacciones Químicas
P1075 experimenta varias reacciones químicas, que incluyen:
Los reactivos comunes utilizados en estas reacciones incluyen timerosal, 1,4-ditiotreitol y otros agentes modificadores de tiol . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
P1075 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Cardioprotección: P1075 abre los canales de potasio sensibles al ATP mitocondriales, generando especies reactivas de oxígeno que protegen al corazón de la lesión isquémica.
Vasorrelajación: P1075 induce relajación en el músculo liso vascular al abrir los canales de potasio sensibles al ATP.
Neurociencia: P1075 se utiliza para estudiar el papel de los canales de potasio sensibles al ATP en la función neuronal y la neuroprotección.
Oftalmología: Se ha demostrado que P1075 aumenta la facilidad de salida en el ojo humano, reduciendo la presión intraocular.
Mecanismo De Acción
P1075 ejerce sus efectos activando los canales de potasio sensibles al ATP asociados al receptor de sulfonilurea 2. Esta activación conduce a la apertura de los canales de potasio sensibles al ATP mitocondriales, lo que genera especies reactivas de oxígeno. Estas especies reactivas de oxígeno juegan un papel crucial en la cardioprotección al reducir el tamaño del infarto en corazones isquémicos . P1075 también induce vasorrelajación al hiperpolarizar las membranas del músculo liso vascular, reduciendo la entrada de calcio a través de los canales de calcio de tipo L activados por voltaje .
Comparación Con Compuestos Similares
P1075 es similar a otros abridores de canales de potasio sensibles al ATP como nicorandil, pinacidil y cromakalim. P1075 es único en su alta selectividad para el receptor de sulfonilurea 2 sobre las isoformas del receptor de sulfonilurea 1 . Esta selectividad hace que P1075 sea particularmente efectivo en la cardioprotección y la vasorrelajación.
Compuestos similares
Pinacidil: Un abridor de canales de potasio que induce vasorrelajación al hiperpolarizar las membranas del músculo liso.
Cromakalim: Un enantiómero activo que activa los canales de potasio sensibles al ATP.
Las propiedades únicas de P1075 y su alta selectividad lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Métodos De Preparación
La síntesis de P1075 implica la reacción de N-ciano-N’-(1,1-dimetilpropil)-N’'-3-piridinil-guanidina con reactivos apropiados bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción no están fácilmente disponibles en la literatura. Se sabe que el compuesto se puede preparar en un laboratorio utilizando técnicas estándar de síntesis orgánica .
Propiedades
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZNADVVGXKQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209335 | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60559-98-0 | |
| Record name | N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60559-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060559980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA77IZ6B2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of P1075 and how does it interact with this target?
A1: P1075 primarily targets ATP-sensitive potassium (KATP) channels. It binds to the sulfonylurea receptor (SUR) subunit of these channels. [] This binding event enhances the binding and hydrolysis of MgATP by SUR, leading to channel opening. []
Q2: Are there different types of KATP channels, and does P1075 show selectivity for any specific subtypes?
A2: Yes, KATP channels are composed of pore-forming Kir6.x subunits and regulatory SUR subunits. Different isoforms of both subunits exist. P1075 shows higher selectivity for SUR2A and SUR2B subtypes, found in cardiac and smooth muscle, respectively, compared to SUR1, found in pancreatic beta cells. [, ]
Q3: How does P1075's interaction with KATP channels affect cellular function?
A3: P1075 binding to SUR leads to KATP channel opening, increasing potassium ion efflux. In vascular smooth muscle, this hyperpolarizes the membrane, inhibiting voltage-dependent calcium channels, reducing intracellular calcium, and ultimately inducing vasorelaxation. [, , , , , ] In cardiac cells, KATP channel opening shortens the action potential duration, potentially protecting against ischemic damage by reducing calcium influx and conserving energy. [, , , , ]
Q4: What is the role of intracellular ATP in P1075's binding and action on KATP channels?
A4: Interestingly, although P1075 requires ATP to bind to SUR, its channel-opening effect persists even in the absence of intracellular nucleotides. [] This suggests that ATP binding to SUR induces a conformational change that enables P1075 binding and subsequent channel activation. [, ]
Q5: Can P1075's interaction with KATP channels be modulated by other factors?
A5: Yes, studies show that MgADP, a product of ATP hydrolysis, differentially affects P1075 binding to SUR2A and SUR2B subtypes. [] Additionally, certain proteins, such as syntaxin-1A, can bind to SUR and inhibit KATP channel activation by P1075. []
Q6: How do structural modifications of P1075 affect its activity and potency?
A6: Studies utilizing P1075 analogs have revealed that even minor changes in its chemical structure can significantly alter its pharmacological profile. For example, modifying the substituents on the cyanoguanidine moiety can shift a compound from being a KATP channel opener, like P1075, to a KATP channel blocker. [, ] Additionally, chirality plays a crucial role, with the (R)-enantiomers of some P1075 analogs exhibiting greater potency as KATP channel blockers compared to their (S)-enantiomers. [, ]
Q7: What are the primary pharmacological effects of P1075 in vivo?
A7: In vivo studies have demonstrated that P1075 induces vasorelaxation in various vascular beds, leading to a decrease in blood pressure. [, , , ] In the heart, P1075 shortens the action potential duration and can protect against ischemia-reperfusion injury. [, , ]
Q8: What are the potential therapeutic applications of P1075 based on its pharmacological profile?
A8: P1075's potent vasorelaxant properties make it a potential candidate for treating hypertension and other conditions characterized by vasoconstriction. [, , ] Its cardioprotective effects, although requiring further investigation, suggest possible applications in protecting the heart during ischemia and reperfusion events. [, , ]
Q9: How is P1075 being utilized as a research tool to study KATP channels?
A9: Tritiated P1075 ([3H]P1075) serves as a valuable radioligand in binding studies to characterize KATP channel pharmacology, investigate the molecular mechanisms of channel regulation, and screen for novel KATP channel modulators. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


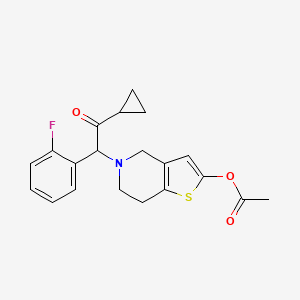
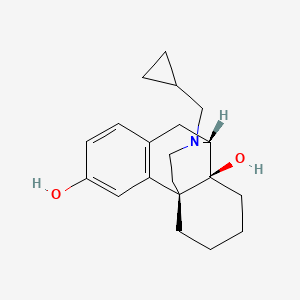
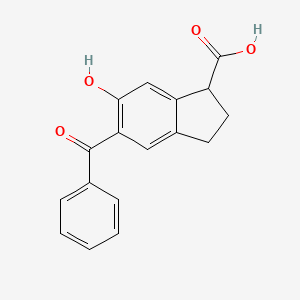
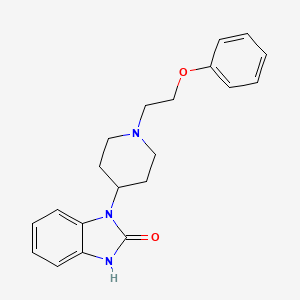
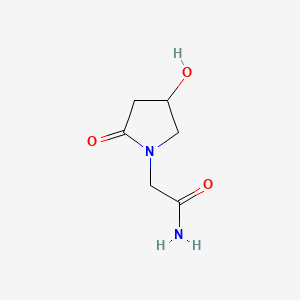
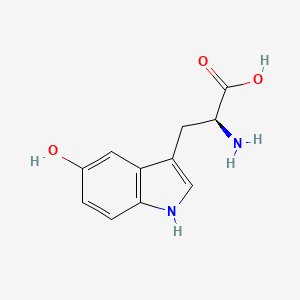
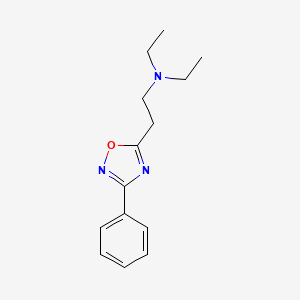
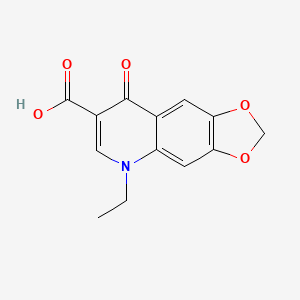


![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)

